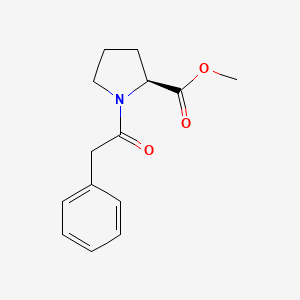
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester typically involves the esterification of proline followed by the acylation of the resulting ester with phenylacetyl chloride. The process can be summarized in the following steps:
Esterification of Proline: Proline is reacted with methanol in the presence of an acid catalyst such as trimethylchlorosilane to form proline methyl ester.
Acylation with Phenylacetyl Chloride: The proline methyl ester is then acylated with phenylacetyl chloride under Schotten-Baumann conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Research has explored its neuroprotective and nootropic properties, making it a candidate for the treatment of neurodegenerative diseases and cognitive disorders
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound has been shown to exert antioxidant and anti-inflammatory effects, protecting neurons from damage caused by oxidative stress and inflammation.
Modulation of Neurotransmitter Systems: It may influence the activity of neurotransmitter systems such as the cholinergic and glutamatergic systems, enhancing cognitive function and memory.
Calcium Ion Modulation: Studies have indicated that the compound can modulate intracellular calcium levels, affecting neuronal signaling and plasticity.
Vergleich Mit ähnlichen Verbindungen
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can be compared with other similar compounds to highlight its uniqueness:
N-phenylacetylglycyl-L-proline ethyl ester:
Cycloprolylglycine: An endogenous neuropeptide with neuroprotective and nootropic effects, structurally related to this compound but naturally occurring.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the study of neuroprotection, cognitive enhancement, and organic synthesis.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
methyl (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(12)13(16)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
XVFKQIPKRSNKQQ-LBPRGKRZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)
![2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile](/img/structure/B8450774.png)
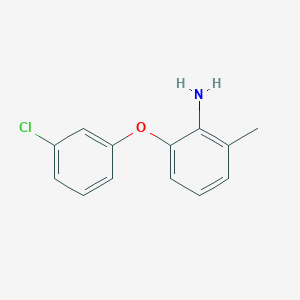
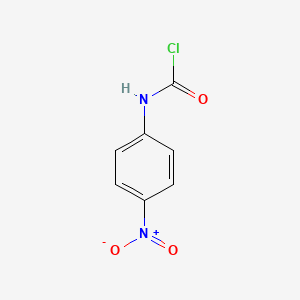
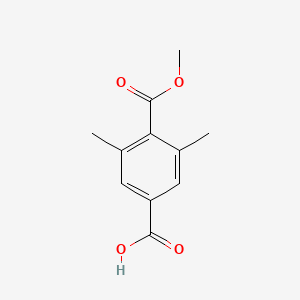
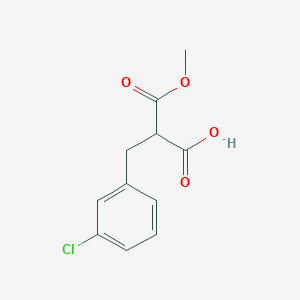
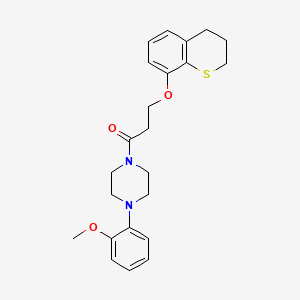
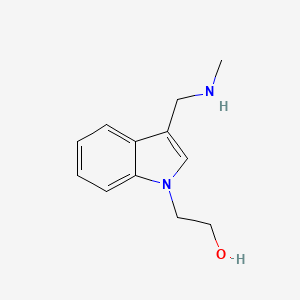
![(6-Amino-5-nitro(2-pyridyl))[2-(methylamino)ethyl]amine](/img/structure/B8450838.png)

![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)
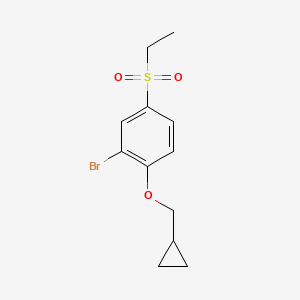
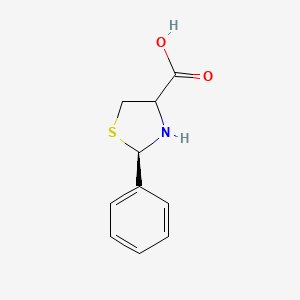
![Benzo[b]thiophene-7-acetamide](/img/structure/B8450871.png)
